乙酸-3-氰基-1H-吲哚-6-甲酸乙酯

描述

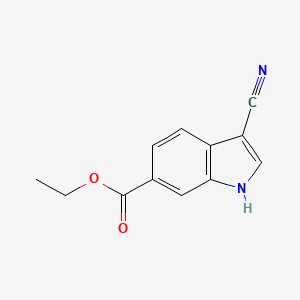

“Ethyl 3-cyano-1H-indole-6-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

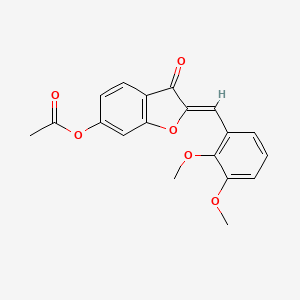

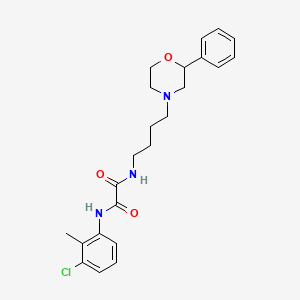

The molecular structure of “ethyl 3-cyano-1H-indole-6-carboxylate” can be represented by the InChI code: 1S/C12H10N2O2/c1-2-16-12(15)8-3-4-10-9(6-13)7-14-11(10)5-8/h3-5,7,14H,2H2,1H3 . The molecular weight of this compound is 214.22 .

Chemical Reactions Analysis

Indole derivatives, including “ethyl 3-cyano-1H-indole-6-carboxylate”, have been found to participate in various chemical reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Physical and Chemical Properties Analysis

The physical form of “ethyl 3-cyano-1H-indole-6-carboxylate” is a powder . The storage temperature is room temperature .

科学研究应用

化学合成与催化

3-氰基-1H-吲哚-6-羧酸乙酯是一种多功能化合物,用于各种化学合成工艺中。例如,它在由有机膦催化剂促进的与 N-甲苯磺酰亚胺的 [4 + 2] 环化反应中充当 1,4-偶极子合成子,生成具有优异收率和完全区域选择性的高官能化四氢吡啶(Zhu, Lan, & Kwon, 2003)。此方法强调了该化合物在创建复杂分子结构中的效用,这对于发展药物和材料科学至关重要。

光化学

在光化学研究中,3-氰基-1H-吲哚-6-羧酸乙酯衍生物,特别是 4-取代的 2-氰基-1,2-二氢喹啉-1-羧酸乙酯,已被辐照产生 6b-取代的 1-氰基-1,1a.2,6b-四氢环丙[b]吲哚-2-羧酸乙酯(Ikeda 等人,1977)。这些反应对于生成环丙[b]吲哚至关重要,展示了该化合物在合成在药物化学和药物设计中至关重要的吲哚衍生物方面的潜力。

自由基化学

该化合物已用于自由基化学中,如在芳基丙烯酰胺的碳甲基化中所示,通过级联自由基加成/环化反应生成 3-乙基-3-取代的吲哚啉-2-酮。该过程由 FeCl2 和二叔丁基过氧化物促进,可耐受各种官能团,突出了该化合物在合成有机化学中的多功能性(Dai 等人,2014)。

CO2 固定

一项研究展示了在 CO2 固定中的新应用,其中 2-乙炔苯胺的串联环化和随后在吲哚环的 3 位上的 CO2 固定得以实现。此方法产生了各种取代的 3-羧化吲哚,展示了在杂环化学中利用 CO2 的创新方法(Inamoto 等人,2012)。

生物共轭机理

在生物共轭领域,已经探索了使用 3-氰基-1H-吲哚-6-羧酸乙酯衍生物形成酰胺的机理,以了解羧酸和胺在水性介质中的反应。此研究有助于发展生物共轭化学,这对于药物开发和生物分子研究至关重要(Nakajima & Ikada, 1995)。

安全和危害

The safety information for “ethyl 3-cyano-1H-indole-6-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

The future directions for “ethyl 3-cyano-1H-indole-6-carboxylate” and other indole derivatives could involve further exploration of their diverse biological activities . There is potential for these compounds to be explored for newer therapeutic possibilities . For instance, Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .

作用机制

Target of Action

Ethyl 3-cyano-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

Ethyl 3-cyano-1H-indole-6-carboxylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it useful in developing new derivatives with potential therapeutic applications . Specific enzymes, proteins, and other biomolecules that Ethyl 3-cyano-1H-indole-6-carboxylate interacts with are not yet fully identified.

Cellular Effects

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 3-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-10-9(6-13)7-14-11(10)5-8/h3-5,7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCGSNSNCOYMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

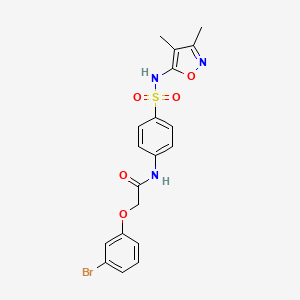

![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)

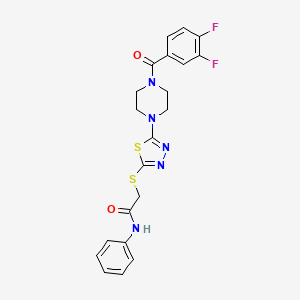

![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)

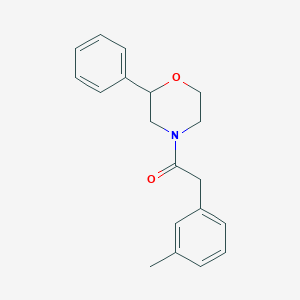

![2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2727835.png)